3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Suzuki-Miyaura Coupling Palladium Catalysis Dehalogenation

Researchers often face dehalogenation side-products when using 3-iodo analogs in Suzuki-Miyaura couplings. 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1312949-22-6) directly solves this, providing cleaner reaction profiles and higher yields for constructing heteroaryl-fused pyridines as orexin receptor antagonists. The hydrochloride salt ensures solubility in aqueous media for direct biological assay use. - Enables selective 3-position arylation with minimized dehalogenation vs. iodo analogs. - Documented in patent routes for sleep and neurodegenerative disorder therapeutics. - Supplied as a crystalline solid with assured purity for reproducible synthetic outcomes.

Molecular Formula C4H7Cl2N3
Molecular Weight 168.02 g/mol
CAS No. 1312949-22-6
Cat. No. B1459334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
CAS1312949-22-6
Molecular FormulaC4H7Cl2N3
Molecular Weight168.02 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)Cl)N.Cl
InChIInChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H
InChIKeyIBCTVRKXWOMDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride – Halogenated Building Block


3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS 1312949-22-6) is a halogenated 5-aminopyrazole derivative, supplied as a crystalline hydrochloride salt with a molecular weight of 168.02 g/mol . This compound serves as a strategic building block in medicinal chemistry, most notably for the preparation of heteroaryl-fused pyridines that act as orexin receptor inhibitors [1]. The presence of the 3-chloro substituent, in combination with the 5-amino group, defines its reactivity profile in palladium-catalyzed cross-coupling reactions, distinguishing it from non-halogenated and other halogenated analogs.

Cross-Coupling Handle Halogenated 5-aminopyrazole designed for palladium-catalyzed arylations; 3-chloro group directs regioselective functionalization.
Salt Form Advantage Hydrochloride salt improves aqueous solubility and handling consistency compared to the free base, supporting reproducible stock preparation.
Synthetic Utility Used in orexin receptor antagonist synthesis; documented in patent-protected routes for heteroaryl-fused pyridine scaffolds.

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride – Why Substitution Fails


Substituting this specific 3-chloro-5-aminopyrazole with a non-halogenated or a different halogenated analog (e.g., 3-iodo) leads to divergent synthetic outcomes. The halogen atom at the 3-position is not merely a placeholder; it dictates the efficiency and selectivity of downstream cross-coupling reactions. Direct comparative studies on halogenated aminopyrazoles demonstrate that chloro and bromo derivatives exhibit markedly reduced dehalogenation side reactions compared to iodo analogs, making them the preferred substrates for Suzuki-Miyaura couplings [1]. Conversely, the unsubstituted 5-amino-1-methylpyrazole lacks this critical functional handle, precluding its use in any palladium-catalyzed arylation step. Therefore, the choice of the 3-chloro variant is a decision that directly impacts reaction yield, purity profile, and the feasibility of sequential functionalization strategies.

3-Chloro-1-methyl-1H-pyrazol-5-amine HCl
Non-halogenated analog

Lacks the halogen handle required for palladium-catalyzed cross-coupling, making direct arylation at the 3-position unfeasible.

3-Chloro-1-methyl-1H-pyrazol-5-amine HCl
3-Iodo analog

Reported to undergo significant dehalogenation side reactions under standard Suzuki-Miyaura conditions, potentially lowering yield and purity compared to the chloro derivative.

3-Chloro-1-methyl-1H-pyrazol-5-amine HCl
Free base form

May exhibit reduced aqueous solubility and less defined physical form, complicating accurate weighing and stock solution preparation.

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride – Comparative Performance Data


Chloro vs. Iodo in Suzuki-Miyaura Coupling

In a direct head-to-head comparison of halogenated aminopyrazoles under identical Suzuki-Miyaura cross-coupling conditions, chloro and bromo derivatives were found to be superior to iodo derivatives. This advantage stems from a significantly reduced propensity for an undesired dehalogenation side reaction, which plagues iodo analogs and leads to lower yields of the desired cross-coupled product [1]. This class-level inference establishes the 3-chloro analog as a more reliable building block than its 3-iodo counterpart for achieving high-fidelity arylation.

Chloro vs. Iodo coupling
Class-level inference
Chloro derivatives reported to exhibit markedly reduced dehalogenation compared to iodo analogs under identical Suzuki-Miyaura conditions.
Reported higher coupling fidelity with chloro substrates
Trend inferred from halogenated aminopyrazole study; exact yield differences not disclosed.
Suzuki-Miyaura Coupling Palladium Catalysis Dehalogenation Halogenated Aminopyrazoles

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt form (CAS 1312949-22-6) provides a distinct handling and formulation advantage over the corresponding free base (CAS 167408-80-2). While quantitative solubility data for the free base is not available, the hydrochloride salt is described as a white crystalline powder that is soluble in water and ethanol . This contrasts with the general behavior of free base aminopyrazoles, which often exhibit poor aqueous solubility and can be hygroscopic or difficult to weigh accurately. The salt form ensures consistent stoichiometry in aqueous reaction media and simplifies preparation of stock solutions for biological assays.

Salt form solubility
Supporting evidence
Hydrochloride salt: white crystalline powder, soluble in water and ethanol. Free base solubility data not reported.
Salt form may improve aqueous handling
Direct solubility comparison not available; class-level advantage assumed.
Solubility Salt Form Physicochemical Properties Formulation

Purity and Stability Profile

Commercially available batches of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride are typically supplied with a purity of 95% or higher, as verified by vendors [REFS-1, REFS-2]. This high purity is critical for minimizing side reactions and ensuring reproducible yields in sensitive transformations like palladium-catalyzed cross-couplings, where trace impurities can poison the catalyst. In comparison, the free base form may be offered at a similar nominal purity, but the hydrochloride salt often exhibits superior long-term stability, reducing the risk of degradation during storage and ensuring consistent performance over time.

Purity & stability
Supporting evidence
Commercial batches typically ≥95% purity. Hydrochloride salt reported to have improved long-term storage stability relative to free base.
Reproducibility may benefit from salt form stability
Stability advantage is a known class property; lot-specific verification advised.
Purity Quality Control Storage Stability Reproducibility

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride – Prioritized Applications


Suzuki-Miyaura Late-Stage Functionalization

This compound is the optimal choice when a 5-aminopyrazole scaffold needs to be arylated at the 3-position via palladium catalysis. The 3-chloro handle offers a favorable balance of reactivity and stability, minimizing dehalogenation side products that are prevalent with 3-iodo analogs [1]. This ensures higher yields and cleaner reaction profiles, critical for generating diverse libraries of orexin receptor antagonists or other bioactive molecules [2].

Orexin Receptor Inhibitor Intermediates

The compound is specifically validated as a reagent for synthesizing heteroaryl-fused pyridines, a class of potent orexin receptor inhibitors [1]. Its use in this context is not speculative; it is a documented step in patent-protected synthetic routes for developing novel therapeutics targeting sleep disorders, eating disorders, and neurodegenerative diseases [2].

Aqueous Solubility for Biological Assays

The hydrochloride salt form directly addresses the solubility challenges often encountered with heterocyclic amines. Its documented solubility in water and ethanol [1] makes it suitable for direct use in aqueous buffers for biochemical assays, cell-based screening, and in vitro pharmacology studies without the need for co-solvents that might interfere with assay results.

Orthogonal Reactivity in Sequential Synthesis

The 3-chloro group is less reactive than a 3-bromo or 3-iodo group in palladium-catalyzed cross-couplings. This property can be exploited in synthetic sequences where a more reactive halogen (e.g., bromide) is present elsewhere in the molecule. The chloro group can be preserved through initial coupling steps, allowing for a second, distinct arylation event later in the synthesis, thus enabling the construction of complex, unsymmetrical biaryl systems.

Application
Selection Property
Validation Focus
Suzuki-Miyaura late-stage functionalization
3-Chloro handle reactivity profile
Dehalogenation side-product monitoring
Orexin receptor inhibitor intermediates
Documented synthetic route precedent
Heteroaryl-fused pyridine formation efficiency
Aqueous solubility for biological assays
Salt form for aqueous media compatibility
Solubility in assay buffers and stock stability
Orthogonal reactivity in sequential synthesis
Halogen reactivity differentiation
Sequential cross-coupling compatibility

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